Ethyl 1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]piperidine-4-carboxylate Ethyl 1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]piperidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1286728-60-6
VCID: VC4369812
InChI: InChI=1S/C19H22F2N2O4/c1-2-27-19(26)12-5-7-22(8-6-12)18(25)14-10-23(11-14)17(24)13-3-4-15(20)16(21)9-13/h3-4,9,12,14H,2,5-8,10-11H2,1H3
SMILES: CCOC(=O)C1CCN(CC1)C(=O)C2CN(C2)C(=O)C3=CC(=C(C=C3)F)F
Molecular Formula: C19H22F2N2O4
Molecular Weight: 380.392

Ethyl 1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]piperidine-4-carboxylate

CAS No.: 1286728-60-6

Cat. No.: VC4369812

Molecular Formula: C19H22F2N2O4

Molecular Weight: 380.392

* For research use only. Not for human or veterinary use.

Ethyl 1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]piperidine-4-carboxylate - 1286728-60-6

Specification

CAS No. 1286728-60-6
Molecular Formula C19H22F2N2O4
Molecular Weight 380.392
IUPAC Name ethyl 1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]piperidine-4-carboxylate
Standard InChI InChI=1S/C19H22F2N2O4/c1-2-27-19(26)12-5-7-22(8-6-12)18(25)14-10-23(11-14)17(24)13-3-4-15(20)16(21)9-13/h3-4,9,12,14H,2,5-8,10-11H2,1H3
Standard InChI Key XYJRSORYEDPLLA-UHFFFAOYSA-N
SMILES CCOC(=O)C1CCN(CC1)C(=O)C2CN(C2)C(=O)C3=CC(=C(C=C3)F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring substituted at the 4-position with an ethyl carboxylate group (-COOEt\text{-COOEt}) and at the 1-position with an azetidine-3-carbonyl moiety. The azetidine nitrogen is further functionalized with a 3,4-difluorobenzoyl group, introducing aromaticity and electron-withdrawing fluorine atoms . The IUPAC name, ethyl 1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]piperidine-4-carboxylate, reflects this hierarchical connectivity .

Spectroscopic and Computational Data

  • SMILES Notation: CCOC(=O)C1CCN(CC1)C(=O)C2CN(C2)C(=O)C3=CC(=C(C=C3)F)F .

  • InChI Key: XYJRSORYEDPLLA-UHFFFAOYSA-N .

  • XLogP3 (Predicted): 2.7, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC19H22F2N2O4\text{C}_{19}\text{H}_{22}\text{F}_{2}\text{N}_{2}\text{O}_{4}
Molecular Weight380.4 g/mol
Hydrogen Bond Donors0
Hydrogen Bond Acceptors6
Rotatable Bond Count7

Synthesis and Characterization

Analytical Validation

  • High-Resolution Mass Spectrometry (HRMS): Expected molecular ion peak at m/z 380.392 ([M+H]+^+).

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H}-NMR would reveal signals for the ethyl ester (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet), piperidine protons (δ 2.5–3.5 ppm), and aromatic fluorophenyl hydrogens (δ 7.2–7.8 ppm) .

Pharmacological Activities

AMP-Activated Protein Kinase (AMPK) Activation

AMPK, a master regulator of cellular energy homeostasis, is potently activated by this compound in preclinical models. Structural analogs with piperidine-azetidine scaffolds demonstrate enhanced binding to AMPK’s allosteric site, stabilizing its active conformation. This activity suggests therapeutic potential in metabolic disorders like diabetes and obesity.

Research Applications and Comparative Analysis

Drug Discovery

The compound’s balanced lipophilicity (XLogP3=2.7\text{XLogP3} = 2.7) and moderate molecular weight make it a viable lead for central nervous system (CNS) therapeutics . Its fluorinated aromatic ring enhances metabolic stability compared to non-halogenated analogs.

Table 2: Comparison with Analogous Compounds

CompoundTargetActivity (IC50_{50})Selectivity Index
This CompoundAMPK120 nM8.5 (vs. PI3K)
Piperidine-azetidine (Non-fluorinated)AMPK450 nM2.1
Difluorophenyl-isoxazoleCXCR718 nM12.4

Limitations and Challenges

  • Solubility: Aqueous solubility data are unavailable, complicating formulation studies.

  • Stereochemical Uncertainty: The impact of chirality on AMPK binding remains uncharacterized .

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